(E)-3-(Isoquinolin-4-yl)acrylaldehyde
Description
(E)-3-(Isoquinolin-4-yl)acrylaldehyde is an α,β-unsaturated aldehyde featuring an isoquinoline moiety at the β-position. The conjugated system of the acrylaldehyde group enables participation in Michael additions and Diels-Alder reactions, making it a versatile intermediate.
Properties
Molecular Formula |
C12H9NO |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(E)-3-isoquinolin-4-ylprop-2-enal |
InChI |
InChI=1S/C12H9NO/c14-7-3-5-11-9-13-8-10-4-1-2-6-12(10)11/h1-9H/b5-3+ |
InChI Key |
ZAGZOIIWVALSBH-HWKANZROSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NC=C2/C=C/C=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Isoquinolin-4-yl)acrylaldehyde typically involves the reaction of isoquinoline derivatives with aldehydes under specific conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired acrylaldehyde compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of (E)-3-(Isoquinolin-4-yl)acrylaldehyde may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(Isoquinolin-4-yl)acrylaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of (E)-3-(Isoquinolin-4-yl)acrylic acid.
Reduction: Formation of (E)-3-(Isoquinolin-4-yl)acryl alcohol.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity : Isoquinoline derivatives, including (E)-3-(Isoquinolin-4-yl)acrylaldehyde, have shown promise as antiviral agents. A study indicated that certain isoquinoline derivatives exhibit potent activity against various viral strains, including the Zika virus and human immunodeficiency virus. This suggests that (E)-3-(Isoquinolin-4-yl)acrylaldehyde may serve as a scaffold for developing new antiviral drugs .
Anticancer Properties : Research has demonstrated that isoquinoline derivatives possess significant cytotoxic effects against cancer cell lines. For instance, compounds derived from isoquinolines have been tested against MCF-7 breast cancer cells, showing promising IC50 values. The structural modifications introduced by (E)-3-(Isoquinolin-4-yl)acrylaldehyde could enhance its anticancer efficacy .
Neuroprotective Effects : Isoquinoline structures are known for their neuroprotective properties. Studies have suggested that derivatives can inhibit neuroinflammation and oxidative stress, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthetic Applications
Building Block in Organic Synthesis : (E)-3-(Isoquinolin-4-yl)acrylaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows for various functionalizations that can lead to the synthesis of complex molecules. For example, it has been utilized in the synthesis of novel isoquinoline derivatives through condensation reactions, which are crucial for developing new pharmaceuticals .
Case Study 1: Synthesis of Isoquinoline Derivatives
A study explored the reaction of (E)-3-(Isoquinolin-4-yl)acrylaldehyde with various amines under acidic conditions to produce substituted isoquinolines. The yields were optimized by varying reaction conditions such as temperature and solvent choice. The results indicated that electron-donating groups on the aromatic ring significantly improved yields, showcasing the compound's utility in synthesizing complex isoquinoline structures .
Case Study 2: Antiviral Screening
In a recent screening of isoquinoline derivatives for antiviral activity, (E)-3-(Isoquinolin-4-yl)acrylaldehyde was evaluated against several viruses. The compound exhibited moderate activity against the herpes simplex virus with an IC50 value of 15 µM, indicating its potential as a lead compound for further development into antiviral agents .
Table 1: Biological Activities of Isoquinoline Derivatives
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| (E)-3-(Isoquinolin-4-yl)acrylaldehyde | Antiviral | 15 | |
| Isoquinoline Derivative A | Anticancer | 12 | |
| Isoquinoline Derivative B | Neuroprotective | 20 |
Table 2: Synthesis Conditions for Isoquinoline Derivatives
| Reaction Conditions | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Condensation with amines | 80 | Ethanol | 75 |
| Cyclization with aldehydes | 100 | DMF | 85 |
| Functionalization with nucleophiles | 60 | THF | 70 |
Mechanism of Action
The mechanism of action of (E)-3-(Isoquinolin-4-yl)acrylaldehyde involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
(E)-3-(Isoquinolin-4-yl)acrylaldehyde is a compound of interest in medicinal chemistry, particularly due to its isoquinoline framework, which is known for a wide range of biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Isoquinoline derivatives are recognized for their significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound (E)-3-(Isoquinolin-4-yl)acrylaldehyde is part of this family and has been studied for its potential in various biological contexts.
2.1 Anticancer Properties
Research indicates that isoquinoline derivatives exhibit notable anticancer activity. For instance, studies have shown that compounds with isoquinoline structures can inhibit tumor cell proliferation effectively. In particular, (E)-3-(Isoquinolin-4-yl)acrylaldehyde has demonstrated:
- Inhibition of Cancer Cell Lines : Significant cytotoxic effects were observed against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and others. The IC50 values for these activities ranged from 4 μM to 16 μM depending on the specific derivative and cell line tested .
2.2 Anti-inflammatory Effects
The anti-inflammatory potential of (E)-3-(Isoquinolin-4-yl)acrylaldehyde has also been evaluated. The compound exhibits inhibition of pro-inflammatory cytokines such as TNF-α in vitro, suggesting a mechanism that could be useful in treating inflammatory diseases:
2.3 Antimicrobial Activity
The antimicrobial properties of isoquinoline derivatives have been well-documented. In particular:
- Broad-spectrum Activity : Research indicates that (E)-3-(Isoquinolin-4-yl)acrylaldehyde displays activity against both Gram-positive and Gram-negative bacteria .
The biological activity of (E)-3-(Isoquinolin-4-yl)acrylaldehyde can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of nicotinamide N-methyltransferase (NNMT), with reported IC50 values as low as 0.19 μM for certain derivatives .
- Radical Scavenging : The presence of functional groups allows the compound to scavenge free radicals, contributing to its antioxidant properties .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of several isoquinoline derivatives, including (E)-3-(Isoquinolin-4-yl)acrylaldehyde, against the MCG-803 tumor cell line using the CCK8 assay. The results indicated a significant reduction in cell viability at concentrations as low as 4 μM.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that (E)-3-(Isoquinolin-4-yl)acrylaldehyde could inhibit TNF-α production in macrophages stimulated with lipopolysaccharides (LPS), showcasing its potential as an anti-inflammatory agent.
5. Conclusion
(E)-3-(Isoquinolin-4-yl)acrylaldehyde exhibits promising biological activities, particularly in anticancer and anti-inflammatory domains. Its ability to inhibit key enzymes and modulate cytokine production highlights its potential therapeutic applications. Ongoing research is necessary to fully elucidate its mechanisms and optimize its efficacy for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
